molecular formula C10H10O3 B1584794 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester CAS No. 31480-93-0

2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester

Cat. No.: B1584794
CAS No.: 31480-93-0
M. Wt: 178.18 g/mol
InChI Key: PJMXUSNWBKGQEZ-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

4-Hydroxyphenyl methacrylate, also known as (4-hydroxyphenyl) 2-methylprop-2-enoate, p-Hydroxyphenyl methacrylate, or 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester, is a compound that primarily targets the polymerization process in various applications . It acts as an inhibitor in radical polymerization monomers, such as acrylic monomers .

Mode of Action

The interaction of 4-hydroxyphenyl methacrylate with its targets involves the formation of peroxy radicals. Oxygen reacts with the primary (carbon) radicals produced by the initiator and forms these peroxy radicals . The monomer adds to the peroxy radicals at a much slower rate to form a random copolymer .

Biochemical Pathways

The biochemical pathways affected by 4-hydroxyphenyl methacrylate are primarily related to the polymerization process. The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds . The biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, its aldehydes, alcohols, and esters, coumarins, phenylethanoids, flavonoids, anthocyanidins, proanthocyanidins, tannins, lignans, and glycosides are presented .

Result of Action

The molecular and cellular effects of 4-hydroxyphenyl methacrylate’s action are primarily seen in the formation of polymers. The compound’s interaction with peroxy radicals leads to the formation of a random copolymer . This results in the safe and efficient operation of manufacturing plants and the safe storage of acrylic monomers .

Action Environment

The action, efficacy, and stability of 4-hydroxyphenyl methacrylate are influenced by various environmental factors. These include the presence of oxygen, which is necessary for the formation of peroxy radicals , and the temperature and pressure conditions under which the polymerization process occurs.

Biochemical Analysis

Biochemical Properties

4-Hydroxyphenyl methacrylate plays a significant role in biochemical reactions, particularly in the formation of polymers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as α-amylase and α-glucosidase through hydrogen bonding and van der Waals forces . These interactions are crucial as they can influence the activity of these enzymes, which are involved in carbohydrate metabolism. The compound’s ability to form hydrogen bonds with amino acid residues in enzymes highlights its potential as a biochemical tool for enzyme inhibition studies.

Cellular Effects

The effects of 4-Hydroxyphenyl methacrylate on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, 4-Hydroxyphenyl methacrylate has been observed to impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, 4-Hydroxyphenyl methacrylate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. For example, the compound’s interaction with α-amylase and α-glucosidase involves hydrogen bonding, which stabilizes the enzyme-inhibitor complex and prevents substrate binding . Additionally, 4-Hydroxyphenyl methacrylate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-Hydroxyphenyl methacrylate in laboratory settings are critical factors that influence its long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to 4-Hydroxyphenyl methacrylate can lead to changes in cellular function, including alterations in cell proliferation and differentiation rates. These temporal effects are essential considerations for researchers using this compound in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 4-Hydroxyphenyl methacrylate vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At high doses, 4-Hydroxyphenyl methacrylate can induce toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies to avoid potential toxicity.

Metabolic Pathways

4-Hydroxyphenyl methacrylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo phase I and phase II metabolic reactions, including hydroxylation and conjugation with glucuronic acid . These metabolic transformations are crucial for the compound’s detoxification and elimination from the body. Additionally, 4-Hydroxyphenyl methacrylate can affect metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing the levels of metabolites within cells.

Transport and Distribution

The transport and distribution of 4-Hydroxyphenyl methacrylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, 4-Hydroxyphenyl methacrylate can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 4-Hydroxyphenyl methacrylate is influenced by its chemical structure and interactions with cellular components. The compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its biochemical effects Post-translational modifications and targeting signals can direct 4-Hydroxyphenyl methacrylate to specific organelles, influencing its activity and function within cells

Properties

IUPAC Name

(4-hydroxyphenyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(2)10(12)13-9-5-3-8(11)4-6-9/h3-6,11H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMXUSNWBKGQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85680-63-3
Record name 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85680-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1067627
Record name 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31480-93-0
Record name 4-Hydroxyphenyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31480-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031480930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, 4-hydroxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-hydroxyphenyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.032
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does 4-hydroxyphenyl methacrylate play in the development of the nanocomposite fiber membrane described in the research?

A: 4-Hydroxyphenyl methacrylate (HPMA) is a key component of the nanocomposite fiber membrane. It acts as a polymerizable monomer, forming poly(4-hydroxyphenyl methacrylate) (PHPMA) chains. These chains, when combined with single-walled carbon nanotubes (SWCNTs) and processed via Forcespinning® and heat pressure, create the nanocomposite fiber membrane (NCST) [].

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